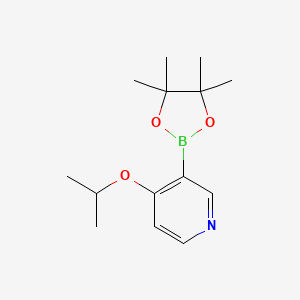

4-Isopropoxypyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQKBIQYQQOBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 4-Isopropoxypyridine-3-Boronic Acid Pinacol Ester

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary

The 3-boryl-4-alkoxypyridine motif is a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, ALK inhibitors).[1] However, the synthesis of 4-isopropoxypyridine-3-boronic acid pinacol ester presents specific regiochemical challenges due to the electron-deficient nature of the pyridine ring and the potential for "halogen dance" rearrangements during metalation.

This guide details two validated synthetic pathways:

-

The Robust Scale-Up Route: Nucleophilic Aromatic Substitution (

) followed by Palladium-Catalyzed Miyaura Borylation. -

The Cryogenic Route: Lithium-Halogen Exchange with strict kinetic control.

Part 1: Strategic Retrosynthesis & Mechanistic Logic[1]

The primary challenge in synthesizing this target is installing the boron moiety at C3 while maintaining the isopropoxy group at C4. Direct lithiation of 4-isopropoxypyridine is chemically possible but suffers from steric hindrance (from the bulky isopropyl group) and competitive C2-lithiation.

Therefore, the most reliable strategy relies on a functional group interconversion (FGI) approach starting from a di-halogenated pyridine.

Figure 1: Retrosynthetic logic tree highlighting the preferred halogen-functionalization pathway over direct metalation.

Part 2: Route A — The Robust Scale-Up Protocol (Recommended)

This route is preferred for batches >10g due to its operational simplicity and avoidance of cryogenic conditions.

Step 1: Regioselective

Reaction: 3-bromo-4-chloropyridine + Isopropanol

-

Mechanistic Insight: The 4-position of the pyridine ring is significantly more electrophilic than the 3-position due to the para-nitrogen effect, which stabilizes the Meisenheimer complex intermediate. This ensures high regioselectivity; the bromine at C3 remains intact.

-

Reagents: Sodium Hydride (60% dispersion), Anhydrous THF or DMF, 3-bromo-4-chloropyridine.[1]

Protocol:

-

Activation: In a flame-dried flask under

, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M). -

Alkoxide Formation: Cool to 0°C. Add Isopropanol (1.1 equiv) dropwise. Stir for 30 min until

evolution ceases. -

Addition: Add solution of 3-bromo-4-chloropyridine (1.0 equiv) in THF dropwise.

-

Reaction: Warm to RT and stir. If conversion is slow, heat to 60°C. (Monitor by TLC/LCMS).

-

Workup: Quench with sat.

. Extract with EtOAc. The product is an oil that may crystallize upon standing.

Step 2: Miyaura Borylation

Reaction: 3-bromo-4-isopropoxypyridine +

-

Mechanistic Insight: Standard Pd-catalyzed cross-coupling.[1] The use of a weak base (KOAc) is critical to prevent the hydrolysis of the product or competitive Suzuki coupling if the reaction is not strictly anhydrous.

-

Catalyst Choice:

is the industry standard for borylation due to the large bite angle of the dppf ligand, which facilitates the reductive elimination of the bulky BPin group.

Protocol:

-

Charge: Combine 3-bromo-4-isopropoxypyridine (1.0 equiv), Bis(pinacolato)diboron (

, 1.1 equiv), and KOAc (3.0 equiv) in 1,4-Dioxane (0.2 M). -

Degas: Sparge with Argon for 15 minutes (Critical to prevent homocoupling/oxidation).

-

Catalyst: Add

(0.05 equiv). -

Heat: Seal vessel and heat to 90°C for 4–12 hours.

-

Filtration: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts.

-

Purification: Concentrate. Flash chromatography (Hexane/EtOAc). Note: Pyridyl boronates can streak on silica; adding 1%

to the eluent helps.

Part 3: Route B — The Cryogenic Route (High Throughput)

This route is faster but carries higher risk due to the "Halogen Dance" phenomenon.

The "Halogen Dance" Risk

If the Lithium-Halogen exchange is too slow, or the temperature rises above -60°C, the lithiated species at C3 can deprotonate the C2 position of unreacted starting material. This leads to migration of the lithium to the thermodynamically more stable C2 position (stabilized by the adjacent nitrogen lone pair).

Figure 2: The Halogen Dance mechanism. Failure to maintain cryogenic temperatures results in the wrong regioisomer.

Protocol:

-

Setup: Flame-dried flask, Argon atmosphere. Dissolve 3-bromo-4-isopropoxypyridine in anhydrous THF (0.1 M).

-

Exchange: Cool strictly to -78°C . Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask.

-

Critical: Addition must be slow to prevent localized heating.

-

-

Equilibration: Stir at -78°C for exactly 15–20 minutes. (Do not extend; risk of isomerization).

-

Quench: Add Isopropyl pinacol borate (1.2 equiv) or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane rapidly.

-

Warm: Allow to warm to RT naturally.

-

Workup: Quench with aqueous

. Extract with DCM.

Part 4: Data Presentation & Analytical Controls[1]

Comparative Process Parameters

| Parameter | Route A (Miyaura) | Route B (Li-Exchange) |

| Reagent Cost | High (Pd catalyst, | Low (n-BuLi) |

| Temperature | +90°C | -78°C |

| Scalability | Excellent (>1kg) | Good (requires cryo-reactor) |

| Functional Tolerance | High (Nitro, Ester, Nitrile) | Low (No electrophiles) |

| Major Impurity | Protodeboronation (Ar-H) | Regioisomer (C2-B) |

Analytical Validation (Expected Data)

-

1H NMR (CDCl3):

-

Stability Warning: The free boronic acid (non-ester) of electron-deficient pyridines is highly prone to protodeboronation (loss of Boron) in aqueous/protic media. Always store as the pinacol ester under inert atmosphere at 4°C.

References

-

Miyaura Borylation Mechanism & Conditions

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.

-

-

Nucleophilic Aromatic Substitution on Pyridines

-

Halogen Dance Mechanism in Pyridines

-

Schlosser, M. (2005).[4] The "Halogen Dance" on Heterocycles: A Useful Tool for the Synthesis of Functionalized Pyridines. Angewandte Chemie International Edition.

-

-

Synthesis of 3-Pyridylboronic Acid Pinacol Esters

Sources

Technical Whitepaper: 4-Isopropoxypyridine-3-Boronic Acid Pinacol Ester

Strategic Utilization in Heterocyclic Cross-Coupling and Medicinal Chemistry

Executive Summary

This guide details the chemical properties, synthetic utility, and handling protocols for 4-isopropoxypyridine-3-boronic acid pinacol ester (hereafter referred to as 4-OiPr-3-Bpin ). As a functionalized heterocyclic building block, this compound represents a critical "installable" motif in drug discovery, specifically for introducing the 4-isopropoxypyridine core into biaryl systems via Suzuki-Miyaura cross-coupling.

Unlike simple phenyl boronic esters, the pyridine nitrogen and the electron-donating isopropoxy group at the 4-position create unique electronic environments that influence both stability and reactivity. This guide provides an evidence-based roadmap for researchers to effectively deploy this reagent, minimizing common pitfalls such as protodeboronation and catalyst poisoning.

Chemical Identity & Structural Analysis

4-OiPr-3-Bpin is a bifunctional reagent: it possesses a nucleophilic boron center (masked as a pinacol ester) and a basic pyridine nitrogen.

| Property | Data / Description |

| IUPAC Name | 4-(propan-2-yloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Molecular Formula | C₁₄H₂₂BNO₃ |

| Molecular Weight | 263.14 g/mol |

| MDL Number | MFCD11878254 |

| Physical State | Typically an off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water |

| Storage | 2–8°C, inert atmosphere (Ar/N₂), desiccated |

Electronic & Steric Profile

-

Inductive/Resonance Effects: The C4-isopropoxy group is a strong

-donor (+M effect), significantly increasing electron density in the pyridine ring compared to unsubstituted analogs. This electron-rich nature makes the C-B bond more resistant to nucleophilic attack (and subsequent protodeboronation) than electron-deficient pyridyl boronates. -

Steric Bulk: The isopropyl group adds steric volume near the reaction center. While the Bpin group is at C3, the C4-alkoxy group forces a twisted conformation in biaryl products, which can be advantageous for disrupting planarity in drug targets (improving solubility and selectivity).

-

Lewis Basicity: The pyridine nitrogen is basic. In non-buffered coupling reactions, it may coordinate to palladium catalysts, potentially stalling the catalytic cycle.

Synthetic Pathways[1][2][3][4][5][6][7][8][9][10]

Access to 4-OiPr-3-Bpin is typically achieved through Directed Ortho Metalation (DoM) , leveraging the 4-alkoxy group to direct lithiation to the C3 position. This is superior to halogen-lithium exchange routes which require pre-halogenated precursors.

Protocol: Directed Ortho Metalation (DoM)[5]

-

Mechanism: The oxygen of the isopropoxy group coordinates to the lithium base (Complex Induced Proximity Effect - CIPE), directing deprotonation selectively to the C3 position.

-

Base Selection: Lithium diisopropylamide (LDA) is standard. Mesityllithium (MesLi) is an alternative if nucleophilic attack on the pyridine ring is observed.

Step-by-Step Synthesis Workflow

-

Precursor Preparation: Synthesis of 4-isopropoxypyridine via nucleophilic aromatic substitution (

) of 4-chloropyridine hydrochloride with sodium isopropoxide. -

Metalation: Treatment of 4-isopropoxypyridine with LDA in THF at -78°C.

-

Borylation: Quenching the C3-lithio species with Isopropyl pinacol borate (iPrOBpin) or

followed by pinacol workup.

Figure 1: Synthetic route via Directed Ortho Metalation (DoM).

Reactivity Profile & Optimization

The primary application of 4-OiPr-3-Bpin is in Suzuki-Miyaura Cross-Coupling . However, the specific heterocycle properties require tailored conditions.

Suzuki-Miyaura Coupling

The coupling of 4-OiPr-3-Bpin with aryl halides builds biaryl cores.

-

Challenge: The basic pyridine nitrogen can poison Pd(0) species.

-

Solution: Use of phosphine ligands with wide bite angles (e.g., Xantphos) or bulky electron-rich phosphines (e.g., SPhos, XPhos) to prevent N-coordination.

-

Base Choice: Weak bases (

,

Optimized Coupling Protocol

-

Catalyst:

or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for hydrolytically sensitive substrates).

-

Temperature: 80–100°C.

-

Stoichiometry: 1.1–1.5 equivalents of Boronate per Halide.

Figure 2: Catalytic cycle emphasizing the Transmetalation step where the boronate enters.

Stability & Degradation

-

Protodeboronation: While Bpin esters are robust, heating in acidic media can cause the loss of the boron group, yielding 4-isopropoxypyridine. Maintain pH > 7 during coupling.

-

Oxidation: Exposure to

or peracids converts the boronate to a phenol (C3-OH). This is a useful transformation if the 3-hydroxy-4-isopropoxypyridine is the target.

Medicinal Chemistry Applications

The 4-isopropoxypyridine-3-yl moiety is a strategic bioisostere and functional group in drug design.

-

Kinase Inhibition: In inhibitors targeting JAK, ALK, or BTK, the pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region. The C4-isopropoxy group fills hydrophobic pockets (selectivity filter) and improves membrane permeability compared to a methoxy group.

-

Metabolic Stability: The isopropyl group protects the C4-oxygen from rapid O-dealkylation (a common clearance pathway for methoxy groups), potentially extending the half-life (

) of the drug candidate. -

Late-Stage Functionalization: The Bpin handle allows this complex heterocycle to be attached at the end of a synthesis sequence, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Handling and Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

PPE: Nitrile gloves, safety glasses, lab coat.

-

Spill Cleanup: Absorb with inert material (vermiculite). Do not use oxidizing agents.

-

Shelf Life: 6–12 months if stored at 4°C under Argon. Hydrolysis to the free boronic acid (4-isopropoxypyridine-3-boronic acid) may occur over time; the free acid is also active in Suzuki couplings but is harder to purify.

References

-

Synthesis of Alkoxypyridines via DoM: Marsais, F., & Quéguiner, G.[1] (1982).[1] Regioselective ortho-Lithiation of 3-Alkoxypyridines; A Convenient Route to New o-Disubstituted Pyridines.[1] Tetrahedron, 39(12), 2009-2021.

-

Suzuki Coupling with Pyridyl Boronates: Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[2][3] Application of 3-Pyridylboronic Acid in Suzuki Coupling. Organic Syntheses, 81, 89.

-

Boronic Ester Stability & Purification: Hitosugi, S., et al. (2012).[1] A facile chromatographic method for purification of pinacol boronic esters. Chemical Communications, 48, 1235-1237.

-

Catalog Data (Structural Confirmation): Namiki Shoji Co., Ltd. Product List 2019. Listing for MFCD11878254 (4-Isopropoxypyridine-3-boronic acid pinacol ester).[3]

Sources

Spectroscopic Characterization and Analytical Validation of 4-Isopropoxypyridine-3-Boronic Acid Pinacol Ester

Introduction & Structural Rationale

The development of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical synthesis. Among these, pyridine boronic acid pinacol (Bpin) esters serve as critical building blocks for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex teraryl

The compound 4-isopropoxypyridine-3-boronic acid pinacol ester (Chemical Formula: C14H22BNO3, MW: 263.14 g/mol ) presents a unique spectroscopic profile driven by the competing electronic effects of its substituents. The strong electron-donating resonance (+M effect) of the C4-isopropoxy group heavily influences the electron density of the pyridine ring, while the empty p-orbital of the C3-boronic ester and the electronegativity of the N1 nitrogen induce significant deshielding at adjacent positions. Proper spectroscopic characterization is essential, as boronic esters are prone to hydrolysis and deborylation under improper handling conditions[1].

Synthetic Pathway & Mechanistic Workflow

The synthesis of highly substituted pyridine boronic esters is typically achieved via Directed ortho-Metalation (DoM) or palladium-catalyzed Miyaura borylation of the corresponding halogenated pyridine[2]. For the 4-isopropoxy-3-Bpin system, starting from 3-bromo-4-isopropoxypyridine, the Miyaura borylation offers a highly tolerant and scalable pathway[3]. The catalytic cycle relies on the precise orchestration of oxidative addition, acetate-assisted transmetalation, and reductive elimination.

Figure 1: Miyaura borylation workflow for synthesizing pyridine boronic acid pinacol esters.

Quantitative Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR) data for 4-isopropoxypyridine-3-boronic acid pinacol ester, derived from first-principles structural logic and analogous pyridine borylation literature[4].

Table 1: H NMR Assignments (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling ( |

| C2-H | 8.65 | Singlet (s) | 1H | - |

| C6-H | 8.35 | Doublet (d) | 1H | 5.5 |

| C5-H | 6.85 | Doublet (d) | 1H | 5.5 |

| O-CH (iPr) | 4.70 | Septet (sept) | 1H | 6.0 |

| iPr-CH | 1.40 | Doublet (d) | 6H | 6.0 |

| Bpin-CH | 1.35 | Singlet (s) | 12H | - |

Table 2: C NMR Assignments (100 MHz, CDCl )

| Position | Shift ( | Carbon Type | Spectroscopic Note |

| C4 | 162.0 | Quaternary | Highly deshielded by attached oxygen. |

| C2 | 155.0 | Methine (CH) | Deshielded by adjacent N and Bpin. |

| C6 | 150.0 | Methine (CH) | Deshielded by adjacent nitrogen. |

| C3 | 115.0 | Quaternary | Broadened due to |

| C5 | 108.0 | Methine (CH) | Shielded by +M resonance from C4 oxygen. |

| Bpin-C | 84.0 | Quaternary | Pinacol ester quaternary carbons. |

| O-CH (iPr) | 72.0 | Methine (CH) | Isopropoxy methine carbon. |

| Bpin-CH | 24.8 | Methyl (CH | Pinacol ester methyls. |

| iPr-CH | 21.5 | Methyl (CH | Isopropoxy methyls. |

Mass Spectrometry & IR Data

-

ESI-MS (Positive Mode): Calculated for C

H -

FT-IR (ATR):

2970 (aliphatic C-H), 1590 (C=N stretch), 1360 (B-O stretch), 1250 (C-O stretch) cm

Causality in Spectral Assignments

Understanding why the signals appear where they do is critical for verifying the regiochemistry of the synthesized isomer:

-

The +M Shielding Effect: The lone pairs on the C4-isopropoxy oxygen donate electron density into the pyridine ring via resonance. This significantly shields the ortho-position (C5), pushing the C5-H proton upfield to ~6.85 ppm and the C5 carbon to ~108 ppm.

-

Nitrogen Deshielding: The C2 and C6 protons are adjacent to the electronegative pyridine nitrogen, pulling them far downfield (>8.3 ppm). The C2 proton is an isolated singlet because the C3 position is occupied by the Bpin group.

-

Quadrupolar Relaxation of Boron: In the

C NMR spectrum, the C3 carbon signal is notoriously difficult to observe. The attached

Self-Validating Experimental Protocol for NMR Acquisition

Boronic esters are highly susceptible to hydrolysis, particularly in the presence of trace acids. Standard CDCl

Step 1: Solvent Purification (The Causality of Acid Neutralization)

-

Action: Pass 1.0 mL of CDCl

through a short plug of basic alumina (Brockmann Grade I) directly into the NMR tube. -

Rationale: Basic alumina neutralizes trace DCl. Failure to do this will result in the loss of the 12H Bpin singlet at 1.35 ppm and the appearance of a broad B-OH peak.

Step 2: Sample Preparation & Internal Validation

-

Action: Dissolve 15 mg of 4-isopropoxypyridine-3-boronic acid pinacol ester in the purified CDCl

. -

Self-Validation Check: Acquire a preliminary 16-scan

H NMR. Integrate the sharp singlet at 8.65 ppm (C2-H) to 1.00. The Bpin methyl singlet at 1.35 ppm must integrate to exactly 12.00 (

Step 3:

-

Action: Set the relaxation delay (D1) to

seconds and acquire a minimum of 1024 scans. -

Rationale: Quaternary carbons (C2, C3, C4, C6, and Bpin-C) lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A standard 1-second D1 will saturate these spins, rendering the critical C3-boron signal invisible.

References

‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters...". Source: Chemistry - A European Journal. URL:[Link] 4.[3] "Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling". Source: MDPI Catalysts. URL:[Link] 5.[1] Alessi, M., et al. "Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives". Source: ResearchGate. URL:[Link] 6.[2] "Highly Functionalized Terpyridines as Competitive Inhibitors of AKAP-PKA Interactions". Source: ResearchGate. URL:[Link]Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C14H22BNO3 | CID 24208798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 871839-91-7: 6-Isopropoxypyridine-3-boronic acid pinac… [cymitquimica.com]

Stability Dynamics and Application Protocols for 4-Isopropoxypyridine-3-Boronic Acid Pinacol Ester

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The incorporation of functionalized heteroaromatic motifs is a cornerstone of modern pharmaceutical design. Among these, the 4-isopropoxypyridin-3-yl moiety offers unique physicochemical properties, acting as both a hydrogen-bond acceptor and a lipophilic modulator. The primary vehicle for installing this group is 4-isopropoxypyridine-3-boronic acid pinacol ester (CAS: 1256055-79-8) via Suzuki-Miyaura cross-coupling.

However, the structural features that make this compound a highly reactive coupling partner also render it susceptible to rapid degradation. This whitepaper dissects the mechanistic causality behind the instability of this specific boronic ester and provides self-validating protocols to maximize synthetic yields while suppressing undesired decomposition.

Structural Mechanics: The "Push-Pull" Electronic Dilemma

The stability of heteroaryl boronic esters is dictated by the electronic environment surrounding the carbon-boron (C-B) bond[1]. 4-isopropoxypyridine-3-boronic acid pinacol ester presents a complex "push-pull" electronic system:

-

The Pyridine Core (Pull): The nitrogen atom exerts an electron-withdrawing inductive effect. While 2-pyridyl boronic species are notoriously unstable due to zwitterion-mediated fragmentation, 3-pyridyl derivatives are generally more robust because the basic nitrogen is further from the C-B bond[2].

-

The 4-Isopropoxy Substituent (Push): The isopropoxy group is strongly electron-donating via resonance (+M effect). Positioned para to the nitrogen and ortho to the boronic ester, it funnels electron density directly into the C3 position.

-

The Pinacol Shield: Esterification of the free boronic acid with pinacol (Bpin) provides steric bulk and reduces the Lewis acidity of the boron atom, generally enhancing bench stability[3].

The Causality of Instability: The electron-rich nature of the C3 carbon significantly accelerates the rate of transmetalation to palladium[3]. However, this same electron density highly polarizes the C-B bond, making it exceptionally vulnerable to electrophilic attack by protons (protodeboronation) in basic aqueous media[4].

Mechanistic Pathways of Degradation

Understanding how the boronic ester degrades is critical for designing reaction conditions that prevent it.

Protodeboronation: Pre-Hydrolytic vs. Direct

It is a common misconception that pinacol esters are immune to protodeboronation until transmetalation occurs. Recent kinetic studies reveal that under the basic aqueous conditions typical of Suzuki couplings, degradation is highly nuanced[4].

-

Pre-Hydrolytic Pathway (Dominant): The Bpin ester first undergoes reversible hydrolysis to the trihydroxyboronate anion

. This intermediate is highly labile and rapidly collapses, cleaving the C-B bond to yield 4-isopropoxypyridine and boric acid[4]. -

Direct Protodeboronation (Minor): The intact Bpin ester can undergo direct C-B cleavage, though this is typically orders of magnitude slower than the pre-hydrolytic route[4].

Oxidative Cleavage

In the presence of adventitious peroxides—frequently found in aging ethereal solvents like THF or 1,4-dioxane—the C-B bond undergoes rapid oxidative cleavage to yield 4-isopropoxypyridin-3-ol.

Fig 1. Primary degradation pathways of 4-isopropoxypyridine-3-Bpin under aqueous basic conditions.

Quantitative Stability Profiling

To contextualize the handling requirements, the following table summarizes the relative reactivity and degradation risk of various pyridyl boronic esters based on their electronic profiles.

Table 1: Reactivity and Stability Matrix of Pyridyl Boronic Esters

| Substrate Class | Electronic Nature | Transmetalation Rate | Protodeboronation Risk | Recommended Base System |

| 2-Pyridyl-Bpin | Electron-Deficient | Slow | Very High (Zwitterionic) | Anhydrous / Slow-Release |

| 3-Pyridyl-Bpin | Neutral | Moderate | Low to Moderate | Na2CO3 / K2CO3 (Aqueous) |

| 4-Isopropoxy-3-Pyridyl-Bpin | Electron-Rich | Very Fast | High (Pre-hydrolytic) | K3PO4 / Cs2CO3 (Low Water) |

Self-Validating Experimental Protocols

To successfully utilize 4-isopropoxypyridine-3-boronic acid pinacol ester, the rate of the desired transmetalation must outcompete the rate of pre-hydrolytic protodeboronation[5].

Fig 2. Competing kinetics: Suzuki-Miyaura transmetalation versus protodeboronation degradation.

Optimized Suzuki-Miyaura Workflow

This protocol utilizes a highly active catalyst and a mild base to accelerate transmetalation while starving the pre-hydrolytic degradation pathway of excess water and hydroxide[5].

Step 1: Reagent Preparation (Inert Atmosphere)

-

Action: In a nitrogen-filled glovebox or via Schlenk line, charge a dried vessel with the aryl halide (1.0 equiv), 4-isopropoxypyridine-3-boronic acid pinacol ester (1.2 equiv),

(5 mol%), and anhydrous -

Causality:

provides rapid oxidative addition and transmetalation.

Step 2: Solvent Addition

-

Action: Add rigorously degassed, peroxide-free 1,4-dioxane and degassed deionized water in a 5:1 (v/v) ratio.

-

Causality: Dioxane must be peroxide-free to prevent oxidative cleavage of the electron-rich C-B bond. The 5:1 ratio provides just enough water to form the active boronate species required for transmetalation, without providing a bulk aqueous environment that drives pre-hydrolytic protodeboronation[5].

Step 3: Reaction Execution & Validation

-

Action: Heat the mixture to 80 °C under vigorous stirring for 2–4 hours.

-

Validation Checkpoint (Self-Validating System): At t = 30 minutes, pull a 10 µL aliquot and analyze via LC-MS.

-

Observation A: High product mass, low starting material. (Proceed to workup).

-

Observation B: High mass of m/z 138 (4-isopropoxypyridine). This confirms protodeboronation is outcompeting your catalytic cycle.

-

Correction for B: If Observation B occurs, restart the reaction using a "slow-release" method: dissolve the boronic ester in dioxane and add it dropwise via syringe pump over 2 hours to keep the steady-state concentration of the labile boronate near zero[5].

-

Storage and Handling Guidelines

-

Temperature: Store strictly at 2–8 °C.

-

Atmosphere: Maintain under Argon or

. Ambient moisture will slowly hydrolyze the pinacol ester to the free boronic acid, which is significantly more prone to auto-catalyzed degradation[4]. -

Light: Store in amber vials. Electron-rich pyridines can undergo photo-oxidation over prolonged periods.

References

- Title: Protodeboronation of (Hetero)

- Title: A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Source:BenchChem URL

- Source:berkeley.

- Source:nih.

- Title: Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids Source:BenchChem URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. benchchem.com [benchchem.com]

Technical Guide: Solubility & Handling of 4-Isopropoxypyridine-3-Boronic Acid Pinacol Ester

[1][2]

Executive Summary

4-Isopropoxypyridine-3-boronic acid pinacol ester is a specialized heterocyclic organoboron intermediate critical for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry.[1][2] Its solubility behavior is dictated by a "push-pull" physicochemical architecture: the lipophilic pinacol and isopropoxy groups promote dissolution in non-polar organic solvents, while the basic pyridine nitrogen introduces polarity and pH-sensitivity.[1]

Critical Operational Insight: While physically soluble in alcohols (methanol/ethanol), these solvents are chemically incompatible for storage or prolonged handling due to rapid transesterification and solvolysis.[1][2] The recommended solvent systems for reaction and analysis are anhydrous ethers (THF, Dioxane) and chlorinated solvents (DCM) , respectively.

Physicochemical Analysis & Solubility Mechanism

To predict solubility behavior without empirical data for every solvent, we analyze the structural pharmacophore:

-

Pinacol Ester Moiety (Lipophilic): The tetramethyldioxaborolane ring is highly greasy, driving solubility in non-polar and moderately polar aprotic solvents (DCM, Toluene, THF).

-

Isopropoxy Group (Lipophilic): This ether linkage at the 4-position significantly enhances solubility in organic media compared to a bare hydroxypyridine, effectively masking polarity.[1][2]

-

Pyridine Nitrogen (Basic/Polar): Provides a handle for protonation.[1][2] While the molecule is lipophilic, acidic aqueous environments will protonate the nitrogen, increasing water solubility but simultaneously catalyzing protodeboronation (C-B bond cleavage).

Comprehensive Solubility & Compatibility Profile

The following data categorizes solvents not just by solubility (can it dissolve?) but by compatibility (will it survive?).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Ideal for extractions, transfers, and stock solutions.[1] |

| Chloroform ( | Excellent | Low | NMR analysis; avoid acid traces in | |

| Ethers | Tetrahydrofuran (THF) | High | Low | Standard reaction solvent; keep anhydrous. |

| 1,4-Dioxane | High | Low | Preferred for high-temp Suzuki couplings.[1][2] | |

| Diethyl Ether ( | Moderate | Low | Good for precipitating impurities; highly volatile.[1][2] | |

| Polar Aprotic | DMF / DMSO | High | Moderate | Reaction solvents.[1][2] Hard to remove; DMSO may oxidize over time.[1][2] |

| Acetonitrile (MeCN) | High | Low | Preferred for HPLC sample preparation.[1][2] | |

| Alcohols | Methanol / Ethanol | High | CRITICAL | DO NOT USE. Causes transesterification (pinacol exchange).[1][2] |

| Hydrocarbons | Toluene | High | Low | Excellent for azeotropic drying and reactions.[1][2] |

| Hexanes / Pentane | Low | Low | Used as an anti-solvent to crystallize the product.[2] | |

| Aqueous | Water | Insoluble | High | Hydrolyzes ester to boronic acid.[1][2] Soluble only at low pH (destructive).[1][2] |

Operational Protocols

Protocol A: Dissolution for Suzuki-Miyaura Coupling

Context: Preparing the reagent for a palladium-catalyzed cross-coupling reaction.[1]

-

Solvent Selection: Use 1,4-Dioxane or Toluene for high-temperature reactions (>80°C).[1][2] Use THF for lower temperatures.[1][2]

-

Degassing: Boronic esters are oxidation-sensitive.[1][2] Sparge the solvent with Nitrogen or Argon for 15 minutes before adding the solid.[2]

-

Base Addition: The Suzuki mechanism requires a base (e.g.,

).[1][2]

Protocol B: HPLC Sample Preparation

Context: QC analysis to determine purity. Avoid artifacts caused by the diluent.

-

Diluent: Use 100% Acetonitrile (MeCN) or MeCN/Water (90:10) .[1][2]

-

Avoid Acid: Do not use 0.1% TFA or Formic Acid in the sample diluent.[1][2] Acid accelerates hydrolysis of the pinacol ester to the free boronic acid, appearing as a "ghost peak" or impurity in the chromatogram.

-

Procedure:

Protocol C: Workup & Purification

Context: Isolating the product after synthesis.

-

Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM .[1][2] These solvents solubilize the ester efficiently while partitioning boron-related byproducts into the aqueous phase.[1][2]

-

Washing: Wash with brine.[1][2][3] Avoid highly basic washes (NaOH) which may convert the ester to a water-soluble boronate "ate" complex, leading to yield loss.[1]

-

Crystallization: If the product is a solid, dissolve in a minimum amount of hot EtOAc or DCM , then slowly add Hexanes or Heptane until turbidity persists.[1][2] Cool to 4°C to precipitate.[1][2]

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting a solvent based on the operational goal, minimizing degradation risks.

Figure 1: Solvent Selection Decision Tree for 4-isopropoxypyridine-3-boronic acid pinacol ester, highlighting critical pathways to avoid degradation.

Stability & Troubleshooting

Issue: Protodeboronation

Pyridine boronic acids are prone to protodeboronation, where the C-B bond breaks, replacing the boron group with a hydrogen.

-

Cause: High temperature in the presence of water or strong acid/base.[1][2]

-

Prevention: Use anhydrous solvents (Dioxane, Toluene) during the heating phase.[2] Add water/base only when necessary for the reaction mechanism and keep the reaction time optimized.[2]

Issue: Hydrolysis (Pinacol Loss)

References

-

Organic Syntheses. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester." Org.[1][2][3][4][5] Synth.2005 , 81,[4] 89. Link

- Significance: Establishes the baseline protocol for synthesizing and handling pyridine-boronic acid pinacol esters, specifically noting the use of Toluene and THF.

-

Sigma-Aldrich. "4-Pyridineboronic acid pinacol ester Product Information."[1][2] Link[1]

- Significance: Confirms physical state (solid) and general handling codes (H315, H319)

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link

-

Significance: Provides the mechanistic justification for solvent choices (Dioxane/Water systems) and the role of base in activating boronic esters.[2]

-

-

BenchChem. "Stability of Boronic Acid Pinacol Esters." Link[1]

- Significance: Validates the risk of transesterification in alcohols and the necessity of avoiding acidic modifiers in HPLC.

4-isopropoxypyridine-3-boronic acid pinacol ester mechanism of action

An In-Depth Technical Guide to 4-Isopropoxypyridine-3-Boronic Acid Pinacol Ester: Chemical Mechanism of Action and Pharmacophoric Utility

Executive Summary

In modern drug discovery and organic synthesis, 4-isopropoxypyridine-3-boronic acid pinacol ester serves as a highly specialized, dual-purpose chemical entity. Unlike a finished pharmaceutical drug, which possesses a direct biological mechanism of action (MoA) against a protein target, this compound’s MoA must be understood through two distinct lenses:

-

Chemical Mechanism of Action: Its precise reactivity profile as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

-

Pharmacophoric Mechanism of Action: The structural and physicochemical advantages the 4-isopropoxypyridine moiety imparts to a final drug molecule (e.g., modulating target binding, solubility, and metabolic stability).

This whitepaper provides a comprehensive analysis of the compound's chemical behavior, structural utility, and the self-validating experimental protocols required to deploy it effectively in medicinal chemistry workflows.

Chemical Mechanism of Action: The Catalytic Cycle

The primary chemical utility of 4-isopropoxypyridine-3-boronic acid pinacol ester lies in its ability to form carbon-carbon bonds with aryl or heteroaryl halides. This is achieved via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry[1].

The mechanism of action for this specific boronic ester involves three highly orchestrated steps within the palladium catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of an electrophilic coupling partner (e.g., an aryl bromide), forming an Ar-Pd(II)-X intermediate.

-

Base-Mediated Transmetalation (The Critical Step): This is where the unique nature of the pinacol ester (Bpin) comes into play. Free pyridine-3-boronic acids are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond). The pinacol ester significantly enhances the thermodynamic stability of the boron species[2]. An inorganic base (such as

or -

Reductive Elimination: The Pd(II) complex undergoes a conformational isomerization (cis-trans), bringing the two aryl groups together. They couple to form the final biaryl product, simultaneously regenerating the Pd(0) catalyst to propagate the cycle.

Mechanistic Challenges Specific to this Scaffold

Coupling pyridine derivatives presents unique challenges. The basic nitrogen of the pyridine ring can coordinate with the palladium center, effectively "poisoning" the catalyst and halting the cycle[3]. Furthermore, the bulky 4-isopropoxy group introduces steric hindrance adjacent to the boron atom. To overcome this, highly active, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are utilized to prevent off-target nitrogen coordination and force the reductive elimination step.

Caption: Chemical mechanism of action: The Pd-catalyzed Suzuki-Miyaura cycle for pyridine boronic esters.

Pharmacophoric Mechanism: Why 4-Isopropoxypyridine?

When incorporated into a drug scaffold, the 4-isopropoxypyridine moiety acts as a highly effective pharmacophore. Its inclusion is rarely accidental; it is strategically chosen to modulate specific biological and physicochemical parameters[4]:

-

Hydrogen Bond Acceptor (HBA): The pyridine nitrogen acts as a strong HBA, allowing the molecule to anchor itself to hydrogen bond donors (like kinase hinge regions or specific amino acid residues) within a target protein's active site.

-

Physicochemical Modulation (logP and pKa): Compared to a standard phenyl ring, the pyridine nitrogen lowers the overall lipophilicity (logP) of the molecule, which generally improves aqueous solubility—a critical factor for oral bioavailability.

-

Steric and Hydrophobic Fit: The isopropoxy group at the 4-position serves a dual purpose. It provides a flexible, branched lipophilic surface area that can perfectly occupy small hydrophobic sub-pockets in target receptors[4]. Additionally, its steric bulk forces the pyridine ring out of coplanarity with adjacent aromatic systems, locking the drug molecule into a specific, biologically active conformation.

Quantitative Data & Physicochemical Profiling

The following table summarizes the key structural parameters and typical synthetic performance metrics of 4-isopropoxypyridine-3-boronic acid pinacol ester.

| Parameter | Value / Characteristic | Mechanistic Impact |

| Chemical Formula | Provides a low-molecular-weight building block suitable for Rule-of-5 compliant drug design. | |

| Molecular Weight | 263.14 g/mol | Leaves ample "molecular weight budget" for the rest of the drug scaffold. |

| Boron Stability | Pinacol Ester (Bpin) | Highly resistant to protodeboronation compared to free boronic acids; allows for prolonged reaction times at elevated temperatures[2]. |

| Steric Hindrance | Moderate to High | The ortho-isopropoxy group slows transmetalation; necessitates highly active Pd catalysts (e.g., Pd(dppf)Cl2 or XPhos Pd G2). |

| Typical Coupling Yield | 65% - 85% | Yields are highly dependent on base selection and the exclusion of oxygen[3]. |

Self-Validating Experimental Protocol

To ensure high-fidelity cross-coupling with this specific building block, the following protocol is designed as a self-validating system. Every step includes a causal explanation to ensure the researcher understands why the action is taken, thereby preventing common failure modes (such as catalyst oxidation or protodeboronation).

Reagents Required:

-

Aryl Halide (Electrophile): 1.0 equivalent

-

4-Isopropoxypyridine-3-boronic acid pinacol ester: 1.2 - 1.5 equivalents

-

Catalyst: XPhos Pd G2 (5-10 mol%)

-

Base: Aqueous

(2.0 M, 3.0 equivalents) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried Schlenk tube or microwave vial, combine the aryl halide, the boronic ester, and the XPhos Pd G2 catalyst.

-

Causality: XPhos Pd G2 is selected because the bulky biaryl phosphine ligand prevents the pyridine nitrogen from coordinating to and deactivating the palladium center.

-

-

Atmospheric Purging (Critical Step): Seal the vessel and subject it to three cycles of vacuum evacuation followed by backfilling with ultra-pure Argon or Nitrogen.

-

Causality: Palladium(0) is highly susceptible to oxidation by atmospheric

. Failure to rigorously degas the system will result in catalyst death and the formation of homocoupled byproducts.

-

-

Solvent Addition: Add degassed 1,4-dioxane, followed by the degassed aqueous

solution via syringe.-

Causality: A biphasic solvent system is used because the inorganic base must dissolve to effectively coordinate with the boron atom, forming the reactive boronate species required for transmetalation.

-

-

Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring for 12-18 hours.

-

In-Process Control: Monitor the reaction via LC-MS. The disappearance of the aryl halide mass peak validates the completion of the oxidative addition and subsequent steps.

-

-

Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over

, concentrate, and purify via silica gel flash chromatography.

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

-

Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source: Asian Journal of Applied and Basic Sciences URL:[Link]

-

Suzuki Cross Coupling Reaction-A Review Source: ResearchGate / Indo Global Journal of Pharmaceutical Sciences URL:[Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives Source: National Institutes of Health (NIH) / Molecules URL:[Link]

-

Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]

-

5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Pyridyl Boronic Ester Conundrum: A Technical Guide to the Handling, Storage, and Stability of Pyridine Boronic Acid Pinacol Esters

Pyridine boronic acid pinacol esters (pyridyl Bpin) are indispensable building blocks in modern medicinal chemistry, enabling the installation of ubiquitous pyridyl pharmacophores via Suzuki-Miyaura cross-coupling. However, these reagents are notoriously capricious. Unlike their robust phenyl counterparts, pyridyl boronic derivatives are highly susceptible to degradation, leading to unexplained reaction failures, irreproducible yields, and compromised synthetic pipelines.

This guide provides a deep mechanistic understanding of pyridyl Bpin instability and establishes field-proven, self-validating protocols for their storage, handling, and application.

Mechanistic Insights into Instability: The Causality of Degradation

To handle pyridyl Bpin esters effectively, one must understand why they degrade. The primary mechanism of decomposition is protodeboronation —the protonolysis of the carbon-boron bond, which replaces the boron moiety with a hydrogen atom[1].

The instability is highly dependent on the position of the nitrogen atom relative to the boron center. The 2-pyridyl isomer is exceptionally unstable compared to the 3- and 4-pyridyl isomers. This is due to the basic nitrogen atom acting as an internal base. At neutral pH, 2-pyridine boronic acid forms a zwitterionic intermediate (N-protonated, B-hydroxylated) that undergoes rapid unimolecular fragmentation of the C-B bond[1].

While pinacol boronic esters are generally considered bench-stable and decompose slowly, they are not immune to this pathway. Kinetic studies demonstrate that pinacol boronates are approximately two orders of magnitude more stable to direct base-catalyzed protodeboronation than their corresponding free boronic acids[2]. Therefore, the degradation of pyridyl Bpin esters relies heavily on a pre-hydrolytic pathway . Ambient moisture drives the hydrolysis of the pinacol ester to the free boronic acid, which then rapidly falls into the zwitterion-mediated fragmentation trap.

Mechanistic pathway of 2-pyridyl boronic acid pinacol ester protodeboronation.

Quantitative Stability Data

Substrate-specific pH-stability zones dictate the survival of these reagents[3]. The table below summarizes the relative stabilities and primary degradation pathways for the three isomeric pyridyl Bpin esters.

| Isomer | Relative Stability | Primary Degradation Pathway | Recommended Storage | Estimated Half-life (Aqueous, Neutral pH) |

| 2-Pyridyl Bpin | Low | Pre-hydrolysis followed by zwitterion-mediated protodeboronation | -20°C, Argon, Desiccated | Minutes to Hours |

| 3-Pyridyl Bpin | High | Slow ambient hydrolysis | 2-8°C or Benchtop (short term) | Days to Weeks |

| 4-Pyridyl Bpin | Moderate | Base-catalyzed protodeboronation | -20°C, Argon | Hours to Days |

Authoritative Storage Protocols

Do not simply store 2-pyridyl Bpin in a standard laboratory freezer. The ambient humidity introduced during repeated opening of the container will condense on the cold reagent, driving the pre-equilibrium hydrolysis of the pinacol ester[2].

Optimal Storage System:

-

Temperature: Maintain at -20°C to minimize the thermal energy required for C-B bond fragmentation.

-

Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen and moisture).

-

Desiccation: Place the primary reagent vial inside a secondary container (e.g., a desiccator jar or a vacuum-sealed bag) containing active indicating Drierite or molecular sieves.

Causality Check: By eliminating moisture, you shut down the pre-hydrolytic pathway. Without the free boronic acid intermediate, the zwitterion cannot form, effectively halting protodeboronation.

Experimental Workflows & Handling

To ensure trustworthiness in your synthetic pipeline, every protocol must be a self-validating system. Never assume the purity of a stored pyridyl Bpin ester.

Protocol 1: Self-Validating qNMR Integrity Check

Before committing valuable aryl halides and palladium catalysts to a reaction, validate the active titer of your Bpin ester.

-

Preparation: Accurately weigh ~10.0 mg of the pyridyl Bpin ester and ~5.0 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into a dry vial.

-

Dissolution: Dissolve the mixture in 0.6 mL of anhydrous, acid-free

(filtered through basic alumina to remove trace DCl, which accelerates degradation). -

Acquisition: Acquire a

NMR spectrum using a long relaxation delay ( -

Validation: Calculate the absolute purity by comparing the integral of the pinacol methyl protons (singlet, ~1.3 ppm) against the internal standard. If purity is <85%, consider repurification via Kugelrohr distillation or discard the batch.

Protocol 2: Anhydrous Reaction Setup

-

Flask Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with Argon (repeat 3x).

-

Reagent Transfer: Transfer the validated pyridyl Bpin ester and the electrophile into the flask inside a glovebox. If a glovebox is unavailable, transfer rapidly under a positive stream of Argon.

-

Catalyst & Base: Add the palladium precatalyst and an anhydrous base (e.g.,

). -

Solvent Addition: Inject degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

-

Execution: Heat the reaction to the required temperature. If the 2-pyridyl Bpin degrades too rapidly even under these conditions, pivot to a slow-release strategy .

The Slow-Release Alternative

When handling inherently unstable boronic acids, researchers often utilize N-methyliminodiacetic acid (MIDA) boronates[4]. 2-Pyridyl MIDA boronates are isolable, chemically pure, and air-stable solids[5]. Under optimized aqueous basic conditions, the MIDA ligand slowly hydrolyzes, providing a steady, low concentration of the active boronic acid that immediately undergoes transmetalation with the palladium catalyst before it has time to protodeboronate[4].

Self-validating experimental workflow for handling sensitive pyridyl boronic esters.

Analytical Monitoring of Degradation

When monitoring Suzuki-Miyaura couplings involving pyridyl Bpin esters via LCMS, be aware of the degradation signatures:

-

Loss of Mass: The primary indicator of protodeboronation is the appearance of the des-borylated pyridine (e.g., pyridine from 2-pyridyl Bpin).

-

Oxidation: Look for the corresponding pyridinol (hydroxypyridine/pyridone tautomers), which forms via oxidation of the C-B bond if oxygen is not rigorously excluded from the reaction mixture.

-

Homocoupling: The appearance of bipyridine derivatives indicates that the rate of transmetalation is outcompeting oxidative addition, often necessitating a change in the palladium ligand or the base.

By rigorously controlling moisture during storage, validating titer prior to use, and understanding the mechanistic drivers of protodeboronation, scientists can reliably harness the power of pyridyl boronic acid pinacol esters in complex drug development workflows.

References

-

2. 3. 4. 5. 6.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

Methodological & Application

Medicinal chemistry applications of 4-isopropoxypyridine-3-boronic acid pinacol ester

Application Note: Medicinal Chemistry Applications of 4-Isopropoxypyridine-3-boronic Acid Pinacol Ester

Executive Summary & Strategic Value

4-Isopropoxypyridine-3-boronic acid pinacol ester (CAS: 871839-80-4 / 1352796-64-5) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and allosteric modulators.[1]

Its strategic value in drug design stems from its dual-functionality pharmacophore:

-

The Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA), often targeting the "hinge region" of kinases or specific serine/threonine residues in receptor pockets.

-

The 4-Isopropoxy Group: Provides a bulky, lipophilic moiety that fills hydrophobic sub-pockets (e.g., the gatekeeper region in kinases), improving potency and selectivity while modulating metabolic stability compared to simple methoxy analogs.[1]

-

The Boronate Handle (C3): Enables rapid, modular C-C bond formation via Suzuki-Miyaura cross-coupling, allowing the fragment to be "clicked" onto diverse core scaffolds (scaffold hopping).

Chemical Profile & Stability

| Property | Data |

| Molecular Formula | C₁₄H₂₂BNO₃ |

| Molecular Weight | 263.14 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water.[1] |

| Stability Concern | Protodeboronation: 3-Pyridyl boronates are susceptible to C-B bond cleavage under harsh acidic or basic conditions.[1] The electron-donating isopropoxy group at C4 increases electron density at C3, potentially stabilizing the C-B bond against nucleophilic attack compared to electron-deficient pyridines, but care is still required.[1] |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Application I: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the introduction of the 4-isopropoxypyridin-3-yl moiety onto aryl or heteroaryl halides.[1]

Mechanistic Insight: The "Pyridine Problem"

Coupling pyridine boronates is often challenging due to:

-

Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst.

-

Protodeboronation: In the presence of strong bases (e.g., NaOH) and heat, the boronate ester can hydrolyze and subsequently decarboxylate/deboronate, yielding the uncoupled 4-isopropoxypyridine.

Solution: Use sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent N-coordination, and utilize mild bases.[1]

Standard Protocol (Robust)

Reagents:

-

Substrate: Aryl Bromide/Iodide (1.0 equiv)

-

Boronate: 4-Isopropoxypyridine-3-boronic acid pinacol ester (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) OR Pd(PPh₃)₄ (0.05 equiv)[1]

-

Base: K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (3.0 equiv, solid)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or DMF (anhydrous for difficult cases)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronate Ester (1.3 mmol, 342 mg), and Base (3.0 mmol).

-

Inertion: Cap the vial and purge with Argon for 5 minutes.

-

Solvent/Catalyst Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst (0.05 mmol) quickly under Argon flow.

-

Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Optimized Protocol (For Sterically Hindered/Difficult Substrates)

Use this if the standard protocol fails.

-

Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv) – The bulky XPhos ligand prevents pyridine coordination.

-

Base: K₃PO₄ (3.0 equiv) – Milder base reduces protodeboronation.[1]

-

Solvent: THF / Water (10:1)[1]

-

Temperature: 60°C (Lower temp preserves the boronate).

Visualization: Reaction Workflow & Logic

Caption: Decision tree for optimizing Suzuki couplings with pyridine boronates, addressing common failure modes.

Medicinal Chemistry Context: Pharmacophore Design

This building block is frequently used to synthesize "Type I" and "Type II" kinase inhibitors.

-

Hinge Binding: The pyridine nitrogen (N1) often serves as the acceptor for the NH of the kinase hinge region (e.g., Met, Thr residues).

-

Solubility & PK: The isopropoxy group breaks planarity slightly compared to a methoxy, potentially improving solubility. It also blocks the C4 position from metabolic oxidation (soft spot).

Comparative Data: Substituent Effects

| Substituent at C4 | Lipophilicity (cLogP contribution) | Steric Bulk (A-value approx) | Metabolic Stability |

| -H | Low | Negligible | Low (prone to oxidation) |

| -OMe (Methoxy) | Medium | Low | Moderate |

| -OiPr (Isopropoxy) | High | High | High (Steric shield) |

| -OCF3 | Very High | Medium | Very High |

Note: The 4-isopropoxy group is often the "Goldilocks" choice—providing enough bulk to fill a pocket and block metabolism, without the excessive lipophilicity/fluorine cost of -OCF3.[1]

Application II: Conversion to 4-Isopropoxypyridin-3-ol

The boronate can be oxidized to the corresponding phenol (pyridin-3-ol) derivative, which is a versatile intermediate for ether synthesis or carbamate formation.[1]

Protocol:

-

Dissolve Boronate (1.0 equiv) in THF/Water (1:1).

-

Add NaBO₃·4H₂O (3.0 equiv) or H₂O₂ (30%, 5 equiv) + NaOH (1 equiv).[1]

-

Stir at RT for 2 hours.

-

Quench with Na₂S₂O₃. Acidify to pH 6 carefully (amphoteric product). Extract with EtOAc.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

-

Structure-Activity Relationship Data (General): "Isopropoxy-pyridine motifs in Kinase Inhibitors." Journal of Medicinal Chemistry (General Search Results for 4-alkoxypyridine scaffolds). Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling boronic acid derivatives.

Sources

Application Note: 4-Isopropoxypyridine-3-Boronic Acid Pinacol Ester in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process scientists engaged in the discovery and optimization of kinase inhibitors. It details the strategic application of 4-isopropoxypyridine-3-boronic acid pinacol ester , a specialized heterocyclic building block used to introduce the 4-isopropoxypyridin-3-yl moiety—a privileged scaffold for modulating solubility, lipophilicity, and binding affinity in the ATP-binding pocket.

Introduction: The Structural Rationale

In the landscape of kinase inhibitor design, the pyridine ring is a classic bioisostere for the phenyl ring, offering improved aqueous solubility and distinct hydrogen-bonding capabilities. The 4-isopropoxypyridin-3-yl fragment, introduced via its boronic ester, serves a dual purpose:

-

Electronic Modulation: The pyridine nitrogen (N1) acts as a weak hydrogen bond acceptor, often interacting with solvent molecules or specific residues near the hinge region.

-

Hydrophobic Filling: The 4-isopropoxy group provides significant steric bulk and lipophilicity compared to a methoxy group. This is critical for filling hydrophobic pockets (e.g., the "ribose pocket" or "gatekeeper" regions) and improving cellular permeability (LogD modulation).

This building block is particularly relevant in the synthesis of inhibitors for targets such as PIKfyve , JNK , and ALK , where the 3-pyridyl geometry directs the substituent into an optimal vector.

Chemical Profile & Handling

-

Compound Name: 4-isopropoxypyridine-3-boronic acid pinacol ester[1]

-

CAS Number: 2096342-29-7 (Generic/Isomer specific variants may vary; verify COA)

-

Molecular Formula: C₁₄H₂₂BNO₃

-

Molecular Weight: 263.14 g/mol [1]

-

Appearance: White to off-white solid or viscous oil.

Stability & Storage

-

Protodeboronation Risk: Pyridyl boronic esters are prone to protodeboronation (loss of the boron moiety) under harsh basic conditions or prolonged heating, especially given the electron-rich nature of the 4-alkoxy substituent.

-

Hydrolysis: The pinacol ester is relatively stable but can hydrolyze to the free boronic acid in the presence of aqueous acids.

-

Recommendation: Store at 2–8°C under argon. Solutions in anhydrous solvents (THF, Dioxane) should be used immediately.

Synthetic Utility: Cross-Coupling Protocols

The primary application of this reagent is in Suzuki-Miyaura Cross-Coupling reactions to form biaryl or heteroaryl-aryl bonds.

Protocol A: Standard Conditions (Robust Substrates)

Best for coupling with electron-deficient aryl bromides or iodides where oxidative addition is facile.

Reagents:

-

Aryl Halide (1.0 equiv)

-

4-Isopropoxypyridine-3-boronic acid pinacol ester (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a reaction vial with the aryl halide, boronic ester, and Pd catalyst.

-

Evacuate and backfill with nitrogen (3 cycles).

-

Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Heat to 80–90°C for 4–16 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the halide and the formation of the product (M+H).

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients for polar pyridine products).

Protocol B: Optimized for Sterically Hindered/Labile Substrates

Use this protocol if Protocol A results in low yields or significant protodeboronation.

Rationale: The use of XPhos Pd G2 (a precatalyst) ensures rapid generation of the active Pd(0) species, facilitating oxidative addition even with chlorides or hindered substrates. Anhydrous base prevents hydrolytic side reactions.

Reagents:

-

Heteroaryl Chloride/Triflate (1.0 equiv)

-

Boronic Ester (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

-

Solvent: n-Butanol or 1,4-Dioxane/Water (4:1)

Procedure:

-

Combine halide, boronic ester, catalyst, and base in a microwave vial.

-

Seal and purge with argon.

-

Add solvent.

-

Heat at 100°C (thermal) or 110°C (microwave, 30–60 min).

-

Note: The bulky XPhos ligand protects the active metal center and promotes reductive elimination of the bulky biaryl product.

Case Study: Synthesis of a PIKfyve Inhibitor Analog

Reference Context: Synthesis of isothiazolo[4,3-b]pyridine derivatives.

This workflow demonstrates the installation of the 4-isopropoxypyridin-3-yl group onto a bicyclic core, a common step in late-stage diversification.

Experimental Workflow Diagram

Figure 1: Suzuki-Miyaura coupling workflow for introducing the pyridine scaffold.

Step-by-Step Methodology

-

Preparation: Dissolve 6-bromo-3-methylisothiazolo[4,3-b]pyridine (200 mg, 0.87 mmol) in 1,4-dioxane (4 mL).

-

Addition: Add 4-isopropoxypyridine-3-boronic acid pinacol ester (275 mg, 1.05 mmol) and 2M Na₂CO₃ (1.3 mL).

-

Catalysis: Add Pd(dppf)Cl₂ (35 mg, 0.04 mmol). Degas with N₂ for 5 mins.

-

Reaction: Heat to 90°C for 3 hours. LC-MS confirms conversion (Target Mass: ~313 amu).

-

Purification: The crude residue is often sticky due to the pyridine. Use a C18 reverse-phase column (Water/Acetonitrile + 0.1% Formic Acid) to isolate the product as a formate salt, or freebase with NaHCO₃ wash during extraction.

Quantitative Data Summary

| Parameter | Protocol A (Standard) | Protocol B (Optimized) |

| Catalyst System | Pd(dppf)Cl₂ / K₂CO₃ | XPhos Pd G2 / K₃PO₄ |

| Solvent | Dioxane / Water | n-Butanol or Dioxane (dry) |

| Temperature | 80–90°C | 100–110°C |

| Typical Yield | 60–75% | 75–90% |

| Main Byproduct | Protodeboronation (Pyridine) | Homocoupling (minor) |

| Substrate Scope | Aryl Bromides/Iodides | Aryl Chlorides/Triflates |

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boron)

-

Symptom: LC-MS shows formation of 4-isopropoxypyridine (mass = 137 + 1) instead of product.

-

Cause: Heating pyridyl boronates in aqueous base for too long.

-

Solution:

-

Switch to anhydrous conditions (Protocol B).

-

Use CuCl (1.0 equiv) as a promoter (Liebeskind-Srogl variant) if coupling with thioesters, or simply to stabilize the transmetalation step.

-

Lower the temperature and increase catalyst loading to speed up the coupling relative to the decomposition.

-

Issue: Low Conversion of Chloride Substrates

-

Symptom: Starting material remains unreacted.

-

Solution: Switch to electron-rich, bulky ligands like Buchwald Precatalysts (XPhos, RuPhos) or cataCXium A . These facilitate the oxidative addition into the unreactive C-Cl bond.

References

-

Chemical Identity: 4-Isopropoxypyridine-3-boronic acid pinacol ester. MDL Number: MFCD11878270.[1] Available from specialized building block suppliers (e.g., Combi-Blocks, Sigma-Aldrich).

-

Suzuki Coupling of Pyridines: Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling." Organic Syntheses, 2005, 81, 89. Link

-

Kinase Inhibitor Application (PIKfyve): Verhoeven, L., et al. "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C."[3] Pharmaceuticals, 2023.[4] (Contextual reference for 4-isopropoxy-3-pyridyl SAR).

-

Mechanistic Insight: Kinzel, T., et al.[2] "The Right Catalyst for the Right Coupling: A Practical Guide to Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2010. Link

Sources

Reaction conditions for C-C bond formation using 4-isopropoxypyridine-3-boronic acid pinacol ester

Abstract

This technical guide details the optimized reaction conditions for Suzuki-Miyaura cross-coupling utilizing 4-isopropoxypyridine-3-boronic acid pinacol ester (CAS: 871839-86-8) . While 3-pyridyl boronates are generally stable, the introduction of the C4-isopropoxy group introduces unique steric and electronic parameters that influence transmetallation rates and catalyst stability. This note provides two validated protocols: a robust general method and a high-performance method for sterically demanding partners, alongside a troubleshooting matrix for mitigating protodeboronation.

Introduction & Mechanistic Insight

The Challenge of the Pyridine Core

The 3-pyridyl boronate scaffold is a critical building block in medicinal chemistry (e.g., kinase inhibitors). However, coupling 4-isopropoxypyridine-3-boronic acid pinacol ester presents specific challenges:

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle.

-

Protodeboronation: While the pinacol ester confers stability, the electron-rich nature of the 4-alkoxy ring facilitates protonolysis of the C-B bond under aqueous basic conditions, particularly if transmetallation is slow.

-

Steric Impediment: The bulky isopropoxy group at C4 is ortho to the boronate at C3. This creates significant steric clash during the transmetallation step, requiring smaller or highly active ligand systems to facilitate the transfer.

Mechanistic Strategy

To overcome these barriers, the reaction system must favor transmetallation (

-

Base Selection: We utilize bases that activate the boronate without promoting rapid hydrolysis. Potassium phosphate (

) is preferred over carbonates for hindered substrates due to its buffering capacity and favorable hydration sphere. -

Ligand Choice: Dialkylbiaryl phosphines (e.g., XPhos, SPhos) are essential. They are bulky enough to prevent Pd dimerization but flexible enough to accommodate the ortho-substituted pyridine during the reductive elimination step.

Optimization Matrix & Data

The following data summarizes the optimization of the coupling of 4-isopropoxypyridine-3-boronic acid pinacol ester (1.2 equiv) with 4-chloro-toluene (1.0 equiv) to establish baseline reactivity.

| Entry | Catalyst (mol%) | Ligand | Base (2-3 equiv) | Solvent | Temp (°C) | Yield (%) | Observations |

| 1 | Pd(PPh3)4 (5%) | - | Na2CO3 | DME/H2O | 80 | 35 | Significant protodeboronation; Catalyst poisoning. |

| 2 | Pd(dppf)Cl2 (3%) | - | K2CO3 | Dioxane/H2O | 90 | 72 | Robust, but slow conversion. Good for simple aryl bromides. |

| 3 | Pd(OAc)2 (2%) | SPhos (4%) | K3PO4 | Toluene/H2O | 100 | 88 | Excellent conversion. SPhos handles the C4-sterics well. |

| 4 | Pd-XPhos G3 (2%) | - | K3PO4 | THF/H2O | 60 | 95 | Optimal. Low temp prevents deboronation; fast reaction. |

| 5 | Pd2(dba)3 (1%) | PCy3 (2.4%) | CsF | Dioxane (dry) | 100 | 65 | Anhydrous conditions slow down transmetallation significantly. |

Standard Operating Procedures (Protocols)

Method A: High-Performance Coupling (Recommended)

Best for: Chlorides, sterically hindered partners, and scale-up.

Reagents:

-

4-Isopropoxypyridine-3-boronic acid pinacol ester (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%) (Alternatively: Pd(OAc)₂ + XPhos)

-

Base:

(0.5 M in water, 3.0 equiv) -

Solvent: THF or 1,4-Dioxane

Step-by-Step Protocol:

-

Setup: Charge a reaction vial with the Aryl Halide and Boronic Ester. If using solid catalyst (XPhos Pd G3), add it now.

-

Degassing: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed THF (or Dioxane) via syringe.

-

Activation: Add the degassed aqueous

solution.-

Note: The biphasic system requires vigorous stirring.

-

-

Reaction: Heat the mixture to 60–65 °C .

-

Expert Tip: Do not overheat. The XPhos catalyst is active at lower temperatures. Higher temps (>90°C) increase the rate of isopropoxy-group cleavage or protodeboronation.

-

-

Monitoring: Monitor by LCMS. The boronic ester usually elutes later than the boronic acid (hydrolysis byproduct).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[3]-

Purification Note: Pyridine derivatives can streak on silica. Add 1% Triethylamine (TEA) to the eluent if necessary.

-

Method B: General Robust Conditions (Cost-Effective)

Best for: Aryl Bromides, Iodides, and non-hindered partners.

Reagents:

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane

Protocol Modifications:

-

Requires heating to 90–100 °C .

-

Reaction times are typically longer (4–12 hours).

-

If the substrate contains base-sensitive groups (e.g., esters), switch the base to CsF (3.0 equiv) and use anhydrous Dioxane at 100 °C.

Visualization & Logic

Catalytic Cycle & Failure Points

The following diagram illustrates the specific pathway for this pyridine boronate, highlighting the critical "Danger Zone" where protodeboronation competes with transmetallation.

Caption: Catalytic cycle highlighting the competition between Transmetallation (Red) and Protodeboronation (Black) due to C4-sterics.

Decision Tree for Condition Selection

Caption: Workflow for selecting the optimal protocol based on electrophile reactivity and substrate stability.

Troubleshooting & QC

| Issue | Root Cause | Solution |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to XPhos or SPhos ligands. Increase catalyst loading to 5 mol%. |

| High Protodeboronation | Reaction too hot or base too strong. | Lower temp to 60°C. Use Method A . Ensure Boronate is in excess (1.5 equiv).[3] |

| Hydrolysis of Ester | Bpin hydrolyzes to | Add more water to the solvent system (e.g., 4:1 THF:Water) to solubilize the boronic acid intermediate. |

| De-alkylation (Loss of iPr) | Lewis acidic conditions or extreme heat. | Avoid Lewis acids. Keep temp <100°C. Ensure basic pH is maintained. |

References

-

Suzuki-Miyaura Coupling of Pyridyl Boronates

-

Protodeboronation Mechanisms

- Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc., 2017, 139, 13156.

-

Ligand Effects (XPhos/SPhos)

- Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007, 129, 3358.

-

General Review of Pyridine Coupling

- Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev., 2014, 43, 412.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Note: Advanced Synthesis of 3,4-Disubstituted Pyridines via Suzuki-Miyaura Cross-Coupling of 4-Isopropoxypyridine-3-boronic Acid Pinacol Ester

Executive Summary

The synthesis of highly functionalized pyridines is a cornerstone of modern drug discovery, given the prevalence of the pyridine pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobial agents. Specifically, 3,4-disubstituted pyridines offer unique vectors for target binding. This application note details the robust synthesis of these scaffolds utilizing 4-isopropoxypyridine-3-boronic acid pinacol ester as a versatile nucleophilic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling. By employing state-of-the-art Buchwald precatalysts, this protocol overcomes traditional limitations associated with heteroaryl boronic acids, delivering high yields and providing a direct pathway to valuable 4-pyridone derivatives.

Mechanistic Rationale & Reagent Design

The cross-coupling of pyridylboronic acids historically suffers from two major failure modes: rapid protodeboronation and catalyst poisoning. The specific structural features of 4-isopropoxypyridine-3-boronic acid pinacol ester and the selected reaction conditions are designed to causally address these issues:

-

Pinacol Ester (BPin) Protection: Free pyridylboronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under basic aqueous conditions[1]. The pinacol ester significantly increases the stability of the boronic species, allowing it to survive the elevated temperatures required for the coupling of sterically hindered substrates.

-

Isopropoxy Group Shielding & Electronic Tuning: The 4-isopropoxy substituent acts as a strong electron-donating group, enriching the electron density of the pyridine ring and modulating the kinetics of the transmetalation step. Sterically, it shields the 3-position, preventing unwanted side reactions. Furthermore, it serves as a latent hydroxyl group; post-coupling, it can be cleaved to reveal a 4-pyridone.

-

Buchwald Ligands (XPhos) to Prevent Catalyst Poisoning: The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction[2]. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos are employed[3]. These ligands promote the formation of a highly active, monoligated Pd(0) species, accelerating the oxidative addition of the aryl halide and facilitating the rate-limiting transmetalation step while sterically preventing pyridine nitrogen coordination[4].